2,6-Dimethylhepta-2,4-diene
Description
2,6-Dimethylhepta-2,4-diene (CAS: 4634-87-1) is a branched, conjugated diene with the IUPAC name (4Z)-2,6-dimethylhepta-2,4-diene. Its structure features methyl groups at positions 2 and 6 and conjugated double bonds at positions 2 and 4 (Fig. 1).
Molecular Formula: C₉H₁₆
Molecular Weight: 124.22 g/mol
SMILES: CC(C)\C=C/C=C(C)C
Key Properties:
Properties
CAS No. |
4634-87-1 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2,6-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h5-8H,1-4H3 |
InChI Key |
HQTKNGJJNNTBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylhepta-2,4-diene can be synthesized through several methods. One common approach involves the reaction of isobutene with carbon tetrachloride under specific conditions . Another method includes the self-condensation of acetone, which can also yield related compounds such as 2,6-dimethyl-2,5-heptadien-4-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic reactions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogens (e.g., Br2) and halogenating agents (e.g., N-bromosuccinimide) are often used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethylhepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylhepta-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new chemical bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds share structural similarities with 2,6-dimethylhepta-2,4-diene but differ in substituent positions, functional groups, or applications:
Notes:
- Hexa-2,4-dienoic acid introduces a polar carboxylic acid group, increasing its water solubility and industrial utility (e.g., food additives) .
Physicochemical Properties
Stability and Reactivity
- Conjugation Effects : The conjugated double bonds in this compound enhance resonance stability compared to isolated dienes like trans-cadina-1(6),4-diene .
- Steric Hindrance : Methyl groups at C2 and C6 in this compound may limit rotational freedom, influencing reactivity in epoxidation or Diels-Alder reactions .
Key Research Findings
- Natural Occurrence: this compound is a minor constituent in Boswellia rivae resin (0.1–0.2%) but more abundant in coffee volatiles .
- Biomedical Potential: Elevated levels in urine correlate with breast cancer metastasis, suggesting diagnostic utility .
- Synthetic Derivatives : Epoxidation of related dienes (e.g., 2,6-dimethylhepta-2,6-dien-1-ol) yields bioactive compounds with cytotoxic properties .
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